molecular formula C25H35NO6S B8601636 CCK-A receptor inhibitor 1

CCK-A receptor inhibitor 1

Cat. No.: B8601636
M. Wt: 477.6 g/mol
InChI Key: BBFYYYDDMZMPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCK-A receptor inhibitor 1 is a useful research compound. Its molecular formula is C25H35NO6S and its molecular weight is 477.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H35NO6S

Molecular Weight

477.6 g/mol

IUPAC Name

5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid

InChI

InChI=1S/C25H35NO6S/c1-3-4-7-15-26(16-8-17-32-2)25(29)22(12-14-24(27)28)19-33(30,31)23-13-11-20-9-5-6-10-21(20)18-23/h5-6,9-11,13,18,22H,3-4,7-8,12,14-17,19H2,1-2H3,(H,27,28)

InChI Key

BBFYYYDDMZMPLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCCCCN(CCCOC)C(=O)C(CCC(=O)OC)CS(=O)(=O)c1ccc2ccccc2c1
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Synthesis routes and methods II

Procedure details

To a solution of methyl 4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylsulfonyl)pentanoate (2.50 g) in ethanol (30 ml) was added a 1N sodium hydroxide solution (5.1 ml). After stirring at room temperature for 16 hours, the reaction mixture was concentrated in vacuo, acidified with a dilute hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with water, dried over MgSO4, and evaporated at reduced pressure. The residue was recrystallized from isopropyl ether to give 2.15 g of 4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylsulfonyl)pentanoic acid.
Name
methyl 4-[N-(3-methoxypropyl)-N-pentylcarbamoyl]-5-(2-naphthylsulfonyl)pentanoate
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2.5 g
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5.1 mL
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30 mL
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